molecular formula C16H15N3O4S B12214174 2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B12214174
M. Wt: 345.4 g/mol
InChI Key: VIIKKQUZGLVAAN-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenoxy group, a thiophenyl group, and an oxadiazolyl group

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 2-methoxyphenol with an appropriate acylating agent to form 2-methoxyphenyl acetate. This intermediate is then reacted with thiophene-2-carboxylic acid hydrazide to form the corresponding hydrazone. The hydrazone undergoes cyclization with a suitable reagent to form the oxadiazole ring, followed by acylation to introduce the propanamide group .

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis typically involves standard organic synthesis techniques, including refluxing, purification by column chromatography, and recrystallization.

Chemical Reactions Analysis

2-(2-Methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-(2-Methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with molecular targets through its functional groups. The methoxyphenoxy group can form hydrogen bonds with target molecules, while the thiophenyl and oxadiazolyl groups can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-(2-methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]propanamide include:

    2-(2-Methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-thiadiazol-3-yl]propanamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    2-(2-Methoxyphenoxy)-N-[4-(thiophen-2-yl)-1,2,5-triazol-3-yl]propanamide: Contains a triazole ring instead of an oxadiazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)propanamide

InChI

InChI=1S/C16H15N3O4S/c1-10(22-12-7-4-3-6-11(12)21-2)16(20)17-15-14(18-23-19-15)13-8-5-9-24-13/h3-10H,1-2H3,(H,17,19,20)

InChI Key

VIIKKQUZGLVAAN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=CC=C3OC

Origin of Product

United States

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